

An In-depth Technical Guide to the Chemical Structure and Properties of Valienamine

Author: BenchChem Technical Support Team. Date: December 2025



Valienamine is a pivotal molecule in the fields of carbohydrate chemistry and drug development. Classified as an unsaturated C-7 aminocyclitol, it serves as a fundamental structural core for a class of potent glycosidase inhibitors.[1][2] Its significance is underscored by its presence as a key substructure in prominent pharmaceuticals, including the antidiabetic drug acarbose and the antibiotic validamycin.[1][2] This guide provides a comprehensive overview of **Valienamine**'s chemical structure, physicochemical properties, biological mechanism, and synthesis for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

Valienamine is a pseudo-sugar characterized by a cyclohexene ring functionalized with multiple hydroxyl groups and an amino group. This arrangement allows it to mimic the transition state of natural carbohydrate substrates, leading to its potent enzyme inhibitory effects.[3]

The formal IUPAC name for **Valienamine** is (1S,2S,4R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol.[2] Its structure incorporates four chiral centers, leading to its specific stereochemical configuration which is crucial for its biological activity.

Chemical Structure of Valienamine

Key Structural Identifiers:

Molecular Formula: C7H13NO4[2]



- InChl: InChl=1S/C7H13NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h1,4-7,9-12H,2,8H2/t4-,5+,6-,7-/m0/s1[2][4]
- SMILES: O[C@@H]1\C(=C/--INVALID-LINK----INVALID-LINK--[C@H]1O)CO[2]

Physicochemical Properties

The quantitative physicochemical properties of **Valienamine** are summarized in the table below. These characteristics are essential for its handling, formulation, and pharmacokinetic profiling in drug development.

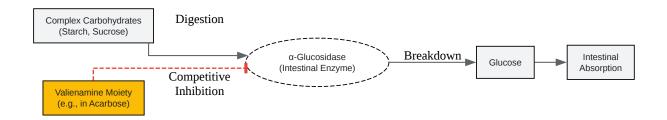
Property	Value	Source(s)
Molecular Formula	C7H13NO4	[2][4][5]
Molar Mass	175.18 g/mol	[5]
Density (Predicted)	1.525 ± 0.06 g/cm ³	[5]
Boiling Point (Est.)	377.3 ± 42.0 °C at 760 mmHg	
Flash Point (Est.)	182.0 ± 27.9 °C	
pKa (Predicted)	13.47 ± 0.70 (most acidic)	
Storage Condition	Hygroscopic, Store under Inert atmosphere, Refrigerator	

Biological Activity: Mechanism of α-Glucosidase Inhibition

Valienamine itself is a potent inhibitor of glycosidase enzymes.[2] Its primary therapeutic relevance, however, comes from its role as the core active moiety in drugs like acarbose. Acarbose functions as a competitive inhibitor of α -glucosidase enzymes located in the brush border of the small intestine.[1][6] These enzymes are critical for breaking down complex carbohydrates (like starch and sucrose) into absorbable monosaccharides, such as glucose.[3]



By reversibly blocking these enzymes, **Valienamine**-containing inhibitors delay carbohydrate digestion and absorption.[1][7] This action reduces the sharp, post-meal spike in blood glucose levels (postprandial hyperglycemia), which is a key therapeutic goal in the management of type 2 diabetes mellitus.[1][8]



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Mechanism of α -glucosidase inhibition by **Valienamine**-containing drugs.

Experimental Protocols: Synthesis & Isolation Microbial Production and Isolation

Valienamine was first isolated from the microbial degradation of validoxylamine A by Pseudomonas denitrificans.[2] The conventional method for obtaining **Valienamine** involves a two-stage fermentation process:

- Validamycin A Production: Fermentation of Streptomyces hygroscopicus 5008 to produce the antibiotic validamycin A.[9][10]
- Degradation: Subsequent degradation of validamycin A by a second microorganism, such as Flavobacterium saccharophilum, to yield Valienamine.[9][10]

This process is complex and inefficient. Modern bioengineering efforts have focused on creating more direct biosynthetic routes.

Engineered Biosynthesis: A Shunt Pathway Approach

Recent research has focused on engineering a "shunt pathway" within a single organism to produce **Valienamine** directly, bypassing the need for a second fermentation and degradation

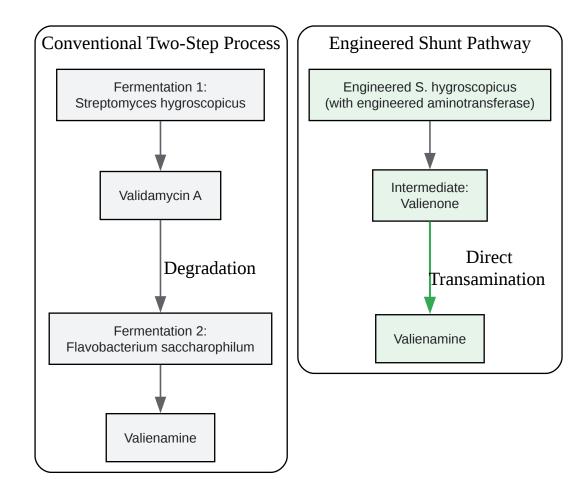


step.[9][11]

Protocol Outline: Engineered Synthesis in S. hygroscopicus

- Host Strain:Streptomyces hygroscopicus 5008, the natural producer of validamycin A, is used as the chassis. This strain already possesses the pathway to produce the key precursor, valienone.[11]
- Enzyme Identification: A suitable aminotransferase enzyme is identified that can stereospecifically convert the ketone precursor (valienone) directly to the amino product (Valienamine). The WecE enzyme from Escherichia coli was identified as a candidate.[11]
- Protein Engineering: The selected aminotransferase is subjected to molecular evolution and protein engineering to enhance its activity and stability for the non-natural substrate, valienone.[11]
- Gene Integration: The engineered aminotransferase gene is introduced into the S. hygroscopicus 5008 genome.
- Fermentation & Production: The engineered strain is cultivated under standard fermentation conditions. The modified pathway shunts the valienone intermediate directly to **Valienamine**, which can then be isolated from the culture.[9][11]





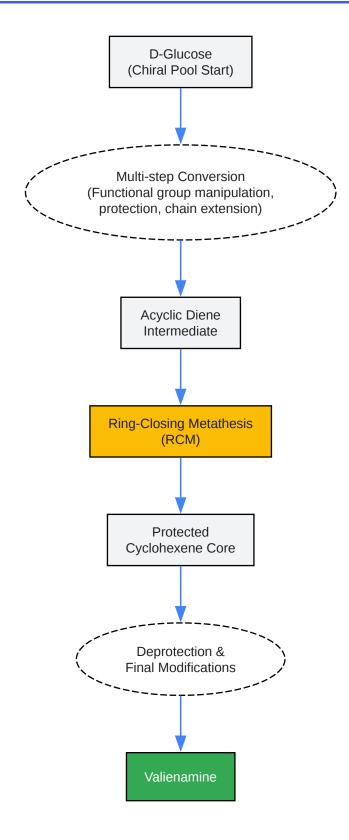
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Comparison of conventional vs. engineered biosynthesis of Valienamine.

Chemical Synthesis

Numerous total synthesis routes for **Valienamine** have been developed, often using carbohydrates like D-glucose as the chiral starting material. One efficient approach utilizes a ring-closing metathesis (RCM) reaction as the key step to construct the cyclohexene core.





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High-level workflow for the chemical synthesis of Valienamine.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Valienamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015573#what-is-the-chemical-structure-of-valienamine]

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